

HPLC and GC-MS methods for 1-(3-Chlorophenyl)imidazole analysis

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazole

CAS No.: 51581-52-3

Cat. No.: B1580799

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Application Note: High-Performance Analysis of **1-(3-Chlorophenyl)imidazole** via HPLC-UV and GC-MS

Abstract This technical guide outlines robust analytical protocols for the quantification and identification of **1-(3-Chlorophenyl)imidazole** (CAS 51581-52-3), a critical intermediate in the synthesis of imidazole-based antifungal agents and a potential process-related impurity. The dual-method approach described herein leverages High-Performance Liquid Chromatography (HPLC) for routine purity assessment in non-volatile matrices and Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level structural confirmation.

Physicochemical Profile & Analytical Strategy

Effective method development requires a granular understanding of the analyte's behavior in solution and gas phase. **1-(3-Chlorophenyl)imidazole** possesses a basic imidazole nitrogen (pKa ~6.5–7.0) and a lipophilic chlorophenyl ring, creating specific challenges such as peak tailing on silica-based columns due to silanol interactions.

Table 1: Analyte Specifications

Property	Value	Analytical Implication
Compound Name	1-(3-Chlorophenyl)-1H-imidazole	Target Analyte
CAS Number	51581-52-3	Unique Identifier
Molecular Weight	178.62 g/mol	Amenable to GC-MS (low MW)
Isotopic Pattern	Cl : Cl (3:1)	Distinctive M and M+2 MS signature
pKa (Imidazole N)	~6.8 (Estimated)	Requires buffered mobile phase (pH < 3 or > 8)
LogP	~2.5–2.9	Retains well on C18/C8 stationary phases
Boiling Point	~145°C (1 mmHg)	High inlet temp (>250°C) required for GC

Method A: HPLC-UV Protocol (Purity & Assay)

Scientific Rationale: To mitigate the interaction between the basic imidazole nitrogen and residual silanols on the stationary phase (which causes peak tailing), this method utilizes an acidic phosphate buffer (pH 3.0). At this pH, the imidazole ring is fully protonated (

), improving solubility and peak symmetry while maintaining sufficient hydrophobicity for retention on a C18 ligand.

Chromatographic Conditions

- Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).
- Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 μm .
 - Note: End-capping is critical to shield silanols.
- Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with dilute Phosphoric Acid (

).

- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temperature: 30°C.
- Detection: UV at 210 nm (primary) and 254 nm (secondary).
 - Why 210 nm? Imidazoles have weak absorbance; 210 nm captures the
and
transitions of the aromatic systems for maximum sensitivity.
- Injection Volume: 10 µL.

Gradient Program

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (ACN)	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
12.0	40	60	Linear Gradient
15.0	40	60	Wash
15.1	90	10	Re-equilibration
20.0	90	10	End of Run

Sample Preparation

- Stock Solution: Dissolve 10.0 mg of analyte in 10 mL of Methanol (1.0 mg/mL).

- Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock and peak distortion.

Method B: GC-MS Protocol (Identification & Trace Analysis)

Scientific Rationale: GC-MS is preferred for identifying **1-(3-Chlorophenyl)imidazole** in complex mixtures where co-eluting UV-active impurities might interfere. The molecule is thermally stable but requires a deactivated inlet liner to prevent adsorption of the basic nitrogen.

Gas Chromatographic Conditions

- System: GC coupled with Single Quadrupole Mass Spectrometer.
- Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm x 0.25 μ m.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split/Splitless, 260°C.
 - Liner: Ultra Inert deactivated liner with glass wool.
 - Split Ratio: 10:1 (for assay) or Splitless (for trace impurities).
- Oven Program:
 - Initial: 80°C (Hold 1 min).
 - Ramp 1: 20°C/min to 200°C.
 - Ramp 2: 10°C/min to 280°C (Hold 3 min).

Mass Spectrometry Parameters

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.
- Ionization: Electron Impact (EI), 70 eV.[3]
- Acquisition Mode: Scan (m/z 50–350) or SIM (Target ions).

Fragmentation Logic & SIM Table

The fragmentation pattern is driven by the stability of the aromatic rings and the chlorine substituent.

- m/z 178 (Base Peak/Molecular Ion):

(Contains

Cl).
- m/z 180:

(Contains

Cl). Intensity is ~33% of m/z 178.
- m/z 151:

. Typical imidazole ring cleavage.
- m/z 143:

. Loss of radical chlorine atom.
- m/z 116:

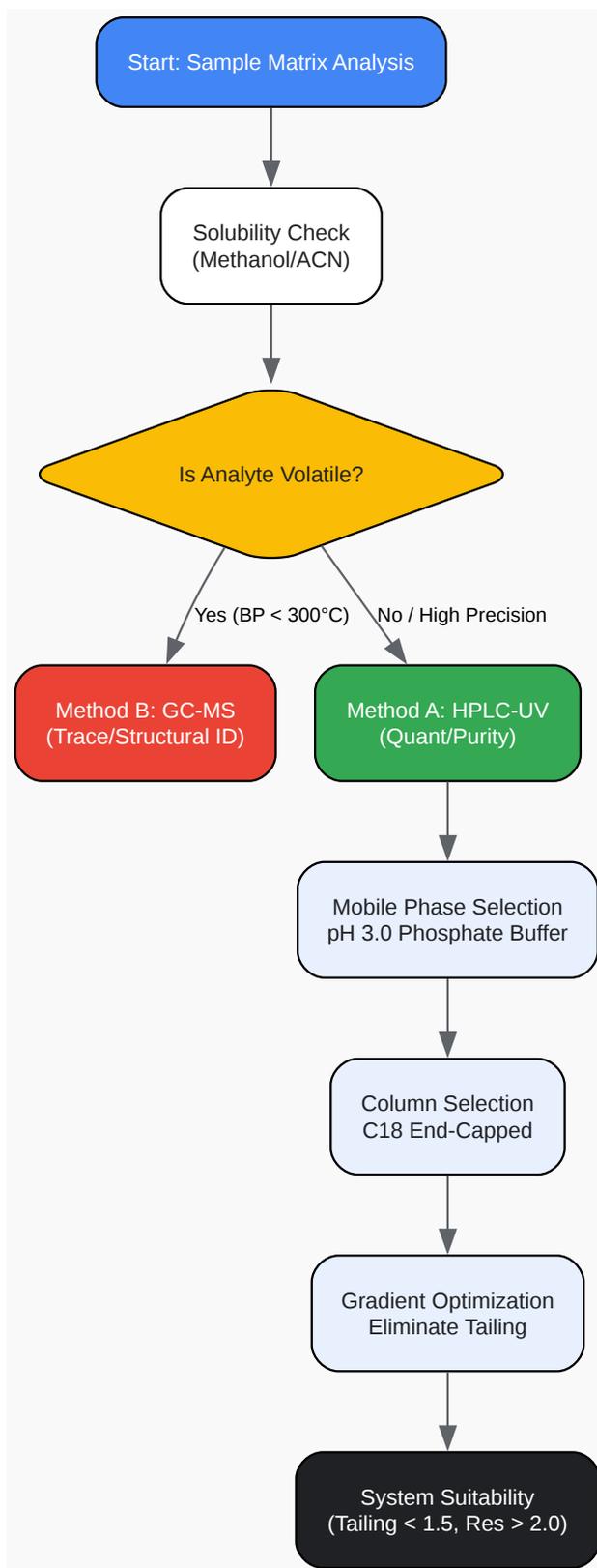
. Sequential loss.
- m/z 75: Benzyne-like fragment or imidazole ring remnant.

Table 2: SIM Acquisition Parameters

Ion (m/z)	Dwell Time (ms)	Purpose
178.0	50	Quantifier (Target)
180.0	50	Qualifier 1 (Isotope Ratio)
143.0	50	Qualifier 2 (Structure Check)
116.0	50	Qualifier 3 (Fragment)

Visualized Workflows

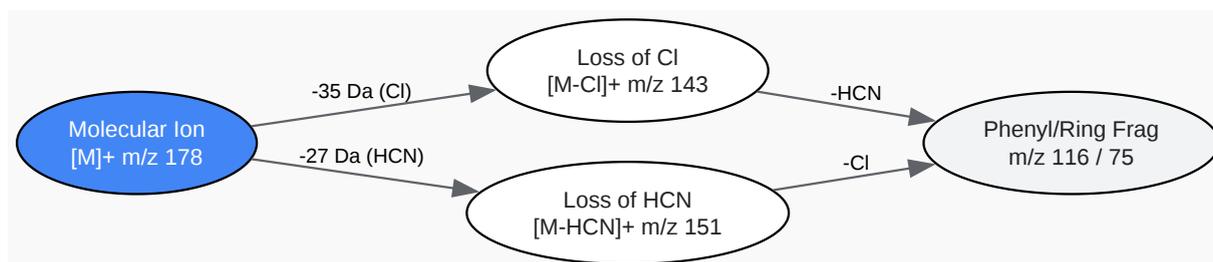
Figure 1: Analytical Decision & HPLC Development Workflow



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Caption: Decision tree for selecting between GC-MS and HPLC-UV, highlighting the critical HPLC development steps for basic imidazoles.

Figure 2: GC-MS Fragmentation Pathway



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Caption: Proposed Electron Impact (EI) fragmentation pathway for **1-(3-Chlorophenyl)imidazole**.

System Suitability & Validation Criteria

To ensure data integrity, the following criteria must be met before routine analysis.

- Tailing Factor (): Must be .
 - Correction: If tailing > 1.5, increase buffer concentration (up to 50 mM) or lower pH to 2.5 to ensure full protonation.
- Precision: RSD of peak area for 6 replicate injections must be (HPLC) or (GC).
- Resolution (): If analyzing impurities (e.g., 2-chlorophenyl isomer),

must be

.

- Signal-to-Noise (S/N): Limit of Quantitation (LOQ) defined as S/N

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